N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride
Description
N-[(1R,2R)-2-Aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamide hydrochloride is a chiral small-molecule compound featuring a 1,6-naphthyridine core substituted with a bromine atom at position 8 and a carboxamide group at position 2. The carboxamide moiety is linked to a (1R,2R)-2-aminocyclohexyl group, conferring stereochemical specificity. This compound is of interest in medicinal chemistry due to the naphthyridine scaffold’s prevalence in kinase inhibitors and antimicrobial agents . The bromine substituent enhances electrophilicity, enabling cross-coupling reactions for further derivatization, as seen in Suzuki-Miyaura reactions with boronate esters . Its hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
Molecular Formula |
C15H18BrClN4O |
|---|---|
Molecular Weight |
385.68 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H17BrN4O.ClH/c16-10-8-18-7-9-5-6-13(19-14(9)10)15(21)20-12-4-2-1-3-11(12)17;/h5-8,11-12H,1-4,17H2,(H,20,21);1H/t11-,12-;/m1./s1 |
InChI Key |
WLNUMIPSVVJLFN-MNMPKAIFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)C2=NC3=C(C=NC=C3C=C2)Br.Cl |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=NC3=C(C=NC=C3C=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride typically involves multiple steps. One common approach starts with the nucleophilic aromatic substitution of a brominated naphthyridine derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The 1,6-naphthyridine moiety is a common pharmacophore. Key analogs include:
Key Observations :
- Bromine at position 8 enhances reactivity for cross-coupling (e.g., with boronate esters in Suzuki reactions), as demonstrated in the synthesis of analogs like 48 in .
Aminocyclohexyl Derivatives
Compounds with the (1R,2R)-2-aminocyclohexyl motif exhibit distinct pharmacological profiles:
Key Observations :
- The target compound’s carboxamide linkage may enhance hydrogen-bonding interactions with biological targets compared to thiourea or acetamide derivatives .
- Trifluoromethyl groups in related compounds improve metabolic stability but reduce solubility, whereas the hydrochloride salt of the target compound mitigates this issue .
Solubility and Physicochemical Properties
The SMD solvation model predicts that bromine and the charged hydrochloride group in the target compound enhance aqueous solubility compared to non-halogenated analogs. For example:
Comparative Reactivity :
- The 8-bromo substituent enables Pd-catalyzed cross-coupling (e.g., with boronate esters), a feature shared with ’s compound but absent in methoxy-substituted analogs .
- Stereospecificity of the aminocyclohexyl group necessitates chiral resolution or asymmetric synthesis, unlike achiral N-methyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
